molecular formula C7H7Cl B161729 7-Chloronorbornadiene CAS No. 1609-39-8

7-Chloronorbornadiene

Cat. No. B161729
CAS RN: 1609-39-8
M. Wt: 126.58 g/mol
InChI Key: UIHVXVCUGFNPTE-UHFFFAOYSA-N
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Description

7-Chloronorbornadiene is a chemical compound with the molecular formula C7H7Cl . It has an average mass of 126.584 Da and a monoisotopic mass of 126.023628 Da .


Synthesis Analysis

The synthesis of this compound involves the reaction with thallium cyclopentadienide . This reaction provides a convenient one-step synthesis of hexahydro-3,4,7-methenocyclopenta . Another synthesis method involves the Doebner-Miller reaction, which uses tetrachloro-1,4 (or 1,2)-quinone as an oxidant .


Molecular Structure Analysis

The molecular structure of this compound consists of a seven-carbon ring with one chlorine atom . The exact structure can be found in databases like ChemSpider .


Chemical Reactions Analysis

This compound reacts with thallium cyclopentadienide to form hexahydro-3,4,7-methenocyclopenta . Another reaction involves methanolysis under alkaline conditions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 126.583 . More detailed physical and chemical properties can be found in databases like ChemSpider and NIST Chemistry WebBook .

Scientific Research Applications

  • Cycloaddition Reactions and Stereoreactivity Studies

    • The reactivity of 7-chloronorbornadiene with various diazoalkanes highlights its significance in understanding stereoreactivity in cycloaddition reactions. The endo attack is predominant with smaller diszocompounds, demonstrating the compound's role in the study of steric effects in chemical reactions (Franck-Neumann & Sedrati, 1983).
  • Solvolytic Reactivities

    • Research on this compound and its derivatives provides insights into their solvolytic reactivities, a fundamental aspect of chemical kinetics and reaction mechanisms. The unique reactivity patterns observed with these compounds contribute to a deeper understanding of chemical reactions involving chlorine substitutions (Woods, Carboni, & Roberts, 1956).
  • Development of Advanced Chemical Synthesis Methods

    • This compound is key in developing novel synthesis methods, such as the creation of 2-Bromo-3-chloronorbornadiene, which is instrumental in molecular solar-thermal energy storage systems. This compound serves as a precursor in various synthesis pathways, demonstrating its versatility in chemical engineering (Lennartson, Quant, & Moth‐Poulsen, 2015).
  • Ring-Opening Metathesis Polymerization

    • The compound is crucial in polymer chemistry, particularly in ring-opening metathesis polymerization. Its reactivity in this context offers insights into the synthesis of novel polymeric materials, impacting materials science and engineering (Hamilton, Rooney, & Snowden, 1995).
  • Exploring Reaction Mechanisms with Chlorine Substitutions

    • Studies involving this compound have helped elucidate mechanisms in reactions involving chlorine substitutions. These findings are significant in organic chemistry, aiding in the understanding of complex reaction pathways (Adams & Davies, 1974).
  • Investigations into Molecular Structure and Electronic Properties

    • The use of this compound in studies of molecular structures and electronic properties, particularly in the context of silicon NMR chemical shift tensors, demonstrates its application in the field of spectroscopy and molecular physics (Gerdes et al., 2010).
  • Applications in Organometallic Chemistry

    • The compound is utilized in organometallic chemistry, particularly in studies involving molybdenum methylidyne synthesis and the development of phosphaisocyanide complexes. This research contributes to advancements in organometallic synthesis and catalyst development (Agapie, Diaconescu, & Cummins, 2002).

Safety and Hazards

7-Chloronorbornadiene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to wear protective gloves, clothing, and eye/face protection .

Future Directions

7-Chloronorbornadiene, as a type of norbornadiene, has potential applications in molecular solar thermal energy storage systems . Future research directions could be related to how to trigger the quadricyclane to norbornadiene isomerization utilizing external stimuli .

properties

IUPAC Name

7-chlorobicyclo[2.2.1]hepta-2,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl/c8-7-5-1-2-6(7)4-3-5/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHVXVCUGFNPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C=CC1C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167034
Record name 7-Chloronorbornadiene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1609-39-8
Record name 7-Chloronorbornadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1609-39-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chloronorbornadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure of 7-chloronorbornadiene and what are its key spectroscopic characteristics?

A1: this compound is a bicyclic organic compound with the molecular formula C7H7Cl. Its structure consists of a norbornadiene skeleton, which features a cyclohexadiene ring system bridged by a methylene group, with a chlorine atom attached to the bridgehead carbon. While the provided abstracts do not delve into detailed spectroscopic characterization, they highlight the use of NMR spectroscopy to confirm the structure of this compound and its derivatives. []

Q2: How does this compound react with organolithium reagents?

A2: this compound exhibits interesting reactivity with organolithium reagents. For instance, reaction with n-butyllithium leads to a novel rearrangement of the norbornadienyl anion. [] Additionally, lithium reductions of this compound, as well as reactions with bis(7-norbornadienyl)mercury, generate various organolithium species like (C7H7)2Li2, C7H7Li2Cl, and C7H7Li. These species have been studied using 13C NMR, revealing valuable information about their structure and bonding. Notably, the observation of significant J(C(7), Li) coupling constants suggests a strong interaction between the lithium atom and the carbon at the 7-position of the norbornadiene system. []

Q3: Can this compound be used to synthesize other complex molecules?

A3: Yes, this compound serves as a versatile starting material for synthesizing various complex molecules. For example, it acts as a precursor in the synthesis of hexahydro-3,4,7-methenocyclopenta[a]pentalene through a reaction with thallium cyclopentadienide. [] Another notable example is its use in the synthesis of 12,13-didehydroprostaglandin J2 methyl ester. This synthetic route involves a crucial step where this compound reacts with an alkynyl Grignard reagent to yield a dienyne intermediate. This intermediate then undergoes a series of transformations, including regioselective epoxidation, rearrangement, and an oxa-Cope rearrangement, ultimately leading to the target prostaglandin analog. []

Q4: What are the characteristic reactions of this compound with diazo compounds?

A4: this compound displays intriguing reactivity towards diazo compounds. Its reaction with diazomethane has been investigated, revealing the formation of interesting cycloaddition products. [, ] Furthermore, the addition of diphenyldiazomethane to this compound provides insights into the orbital control of 1,3-dipolar cycloadditions. []

Q5: How does this compound behave in solvolysis reactions?

A5: Solvolysis reactions of this compound and its derivatives have been extensively studied. For instance, the methanolysis of this compound under alkaline conditions provides evidence for the formation of a labile tricyclic intermediate. [] Additionally, solvolysis studies of tricyclo[4.1.0.02,7]hept-4-en-3-yl and tricyclo[4.1.0.02,7]hept-3-yl methanesulfonates and p-nitrobenzoates, derived from this compound, have provided valuable insights into the relative stabilities of carbocation intermediates. These studies revealed a remarkably small enthalpy difference between the tricyclo[4.1.0.02,7]hept-4-en-3-yl and 7-norbornadienyl cations, highlighting the unique energetic landscape of these systems. []

Q6: Are there any studies on the photochemical behavior of this compound?

A6: Yes, the photochemical properties of this compound have been explored. Studies have investigated the absorption spectra and photochemical rearrangements of the this compound cation in solid argon matrices. [] These investigations provide insights into the electronic structure and reactivity of this compound upon photoexcitation.

Q7: Has this compound been used in the development of new catalytic methodologies?

A7: While the provided abstracts do not explicitly discuss the catalytic applications of this compound itself, one study showcases its utility in developing a novel method for methine (CH) transfer. This strategy involves titanium(III)-mediated chlorine atom abstraction from this compound, followed by radical capture by a molybdenum center and subsequent benzene extrusion. This sequence efficiently generates a molybdenum methylidyne complex that can be further elaborated to access other valuable organometallic species, including a phosphaisocyanide complex. []

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